molecular formula C27H24N2O5S B15026854 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026854
M. Wt: 488.6 g/mol
InChI Key: RLSKQZNSPWBRNF-UHFFFAOYSA-N
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Description

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a chromeno-pyrrole structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized by heating a mixture of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine . The chromeno-pyrrole structure is then introduced through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromeno-pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, potentially inhibiting their function . This compound may also interact with enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a thiazole ring with a chromeno-pyrrole structure, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O5S/c1-5-11-33-18-8-6-7-17(13-18)22-21-23(31)19-12-14(2)9-10-20(19)34-24(21)26(32)29(22)27-28-15(3)25(35-27)16(4)30/h6-10,12-13,22H,5,11H2,1-4H3

InChI Key

RLSKQZNSPWBRNF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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